REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:5]=2[N:6]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:5]=2[N:6]=1
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Name
|
|
Quantity
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32 g
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Type
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reactant
|
Smiles
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CC=1SC2=C(N1)C=C(C=C2)Br
|
Name
|
|
Quantity
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25.1 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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700 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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to remove the precipitated succinimide
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Type
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CUSTOM
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Details
|
the filtrate was evaporated to dryness
|
Type
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CUSTOM
|
Details
|
The resulting solid was chromatographed over silica gel
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Type
|
CUSTOM
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Details
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to obtain the product (7.8 g; m.p. 107° C.)
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Name
|
|
Type
|
|
Smiles
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BrCC=1SC2=C(N1)C=C(C=C2)Br
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |